molecular formula C29H44F9N5O9 B13830463 Philanthotoxin 343 tris(trifluoroacetate) salt

Philanthotoxin 343 tris(trifluoroacetate) salt

Cat. No.: B13830463
M. Wt: 777.7 g/mol
InChI Key: ACIUBIMDIUIKBJ-YDULTXHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Philanthotoxin 343 tris(trifluoroacetate) salt is a synthetic analog of the wasp polyamine amide toxin δ-philanthotoxin. It is known for its ability to block the activation of ionotropic receptors such as acetylcholine receptors or inhibitory glutamate receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

Philanthotoxin 343 tris(trifluoroacetate) salt is synthesized through a series of chemical reactions involving the coupling of specific amine and acid components. The synthetic route typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Philanthotoxin 343 tris(trifluoroacetate) salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties.

Scientific Research Applications

Philanthotoxin 343 tris(trifluoroacetate) salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study ionotropic receptors and their activation mechanisms.

    Biology: The compound is employed in research involving neurotransmission and synaptic function.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders due to its ability to modulate receptor activity.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

Philanthotoxin 343 tris(trifluoroacetate) salt exerts its effects by blocking the activation of ionotropic receptors such as acetylcholine receptors and inhibitory glutamate receptors. The compound binds to these receptors and prevents the flow of ions through the receptor channels, thereby inhibiting their activation. This mechanism is crucial for its applications in studying neurotransmission and synaptic function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Philanthotoxin 343 tris(trifluoroacetate) salt is unique due to its specific structure and high potency in blocking ionotropic receptors. Its tris(trifluoroacetate) salt form enhances its solubility and stability, making it a valuable tool in scientific research .

Properties

Molecular Formula

C29H44F9N5O9

Molecular Weight

777.7 g/mol

IUPAC Name

N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C23H41N5O3.3C2HF3O2/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24;3*3-2(4,5)1(6)7/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30);3*(H,6,7)/t21-;;;/m0.../s1

InChI Key

ACIUBIMDIUIKBJ-YDULTXHLSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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